molecular formula C10H9BrF3NO B8166930 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide

5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide

Cat. No.: B8166930
M. Wt: 296.08 g/mol
InChI Key: XGZRLZSKDWRGIB-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position of the benzene ring. The amide nitrogen is substituted with a 2,2-difluoroethyl group. The compound’s molecular formula is C₁₁H₁₀BrF₃NO, with a molecular weight of 308.11 g/mol.

Properties

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-5-2-8(12)6(3-7(5)11)10(16)15-4-9(13)14/h2-3,9H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZRLZSKDWRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NCC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the difluoroethyl and fluoro groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and difluoroethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide (Target) C₁₁H₁₀BrF₃NO 308.11 5-Br, 2-F, 4-CH₃; N-(2,2-difluoroethyl) High fluorination, compact alkyl chain
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₅NO₂ 488.63 4-Br, 5-F; 2-Cl, 6-F-phenyl; 2-[(2S)-trifluoropropoxy] Chiral trifluoropropoxy group, high yield (90%)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.14 5-Br, 2-F; 2-OCH₃-phenyl Methoxy donor group, moderate lipophilicity
5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide N/A N/A 5-Br; sulfonamide-linked 4-Cl-phenyl; 5,7-dibromo-benzothiadiazole Benzothiadiazole core, sulfonamide bridge

Key Differences and Implications

The trifluoropropoxy group in introduces chirality and bulkiness, which may affect binding specificity in biological systems.

Halogenation Patterns :

  • The target’s 5-bromo-2-fluoro-4-methyl substitution contrasts with ’s 4-bromo-5-fluoro arrangement and ’s 5,7-dibromo-benzothiadiazole core. Bromine placement influences steric hindrance and π-stacking interactions, while fluorine enhances bioavailability and membrane permeability.

Functional Group Diversity :

  • incorporates a benzothiadiazole ring, often associated with electron-deficient systems in materials science or kinase inhibition in medicinal chemistry. The target lacks this feature, suggesting divergent applications.
  • The sulfonamide bridge in may confer hydrogen-bonding capacity absent in the target compound.

Synthetic Accessibility :

  • The 90% yield reported for highlights efficient synthesis via acyl chloride intermediates, a methodology likely applicable to the target compound. In contrast, ’s complex structure (multiple bromine atoms, sulfonamide) implies a more laborious synthesis.

Biological Activity

5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Bromine and fluorine atoms which enhance its reactivity.
  • A difluoroethyl group that may influence its pharmacokinetic properties.
  • A methyl group that can affect its binding affinity to biological targets.

These structural features contribute to its potential as a lead compound in drug development.

The biological activity of 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide is primarily attributed to its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) can significantly influence the compound's binding affinity to enzymes or receptors. The exact pathways and molecular targets are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for various receptors, potentially modulating signaling pathways related to inflammation or cancer.

Pharmacological Properties

Research indicates that 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production or inhibiting inflammatory pathways.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AnticancerInhibition of cell proliferation in breast cancer cell lines.
Anti-inflammatoryReduced levels of TNF-alpha in LPS-stimulated macrophages.
Enzyme InhibitionDemonstrated inhibition of JNK pathway activation in cellular assays.

Notable Research Findings

  • Anticancer Potential : A study showed that 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide effectively inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Anti-inflammatory Activity : Another research highlighted its ability to lower TNF-alpha levels in macrophages treated with lipopolysaccharides (LPS), suggesting its role in modulating immune responses.
  • Enzymatic Pathway Modulation : Recent findings indicated that the compound could inhibit the JNK signaling pathway, which is crucial in various cellular stress responses and inflammation .

Comparison with Similar Compounds

To understand the uniqueness of 5-Bromo-N-(2,2-difluoroethyl)-2-fluoro-4-methylbenzamide, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamideIodine instead of fluorineDifferent binding affinities; less cytotoxicity observed.
5-Bromo-N-(cyclopropylmethyl)-2-fluoro-4-methylbenzamideCyclopropylmethyl group presentEnhanced receptor binding but varied anticancer efficacy.

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